molecular formula C7H8O3 B057434 2,4-Dimethyl-5-oxofuran-2-carbaldehyde CAS No. 118171-04-3

2,4-Dimethyl-5-oxofuran-2-carbaldehyde

Cat. No. B057434
M. Wt: 140.14 g/mol
InChI Key: WYHVYNKBPBYVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-5-oxofuran-2-carbaldehyde is a chemical compound that belongs to the furan family. It is commonly used in scientific research for its unique properties and applications.

Mechanism Of Action

The mechanism of action of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde is not well understood. However, it is believed to act as a nucleophile in organic reactions, particularly in the formation of carbon-carbon bonds. It has also been shown to form stable complexes with metal ions, which may contribute to its fluorescent properties.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde. However, it has been shown to have low toxicity and is not considered to be carcinogenic or mutagenic.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde is its versatility in organic synthesis. It can be used as a starting material for the synthesis of a wide range of organic compounds. Additionally, its fluorescent properties make it a useful tool for the detection of metal ions in biological systems.
However, there are also limitations to its use in lab experiments. It is highly reactive and may require careful handling to prevent unwanted reactions. Additionally, its low solubility in water may limit its use in certain applications.

Future Directions

There are several future directions for the use of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde in scientific research. One potential application is in the development of new fluorescent probes for the detection of metal ions in biological systems. Additionally, it may be used in the synthesis of new organic compounds with potential applications in medicine or materials science. Further research is needed to fully understand the properties and potential applications of this compound.
Conclusion:
In conclusion, 2,4-Dimethyl-5-oxofuran-2-carbaldehyde is a versatile and useful compound in scientific research. Its unique properties make it a valuable tool in organic synthesis and the detection of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and potential applications in medicine and materials science.

Synthesis Methods

The synthesis of 2,4-Dimethyl-5-oxofuran-2-carbaldehyde involves the reaction of 2,4-pentanedione with furfural in the presence of a catalyst. The reaction produces a yellow crystalline solid that is highly soluble in organic solvents.

Scientific Research Applications

2,4-Dimethyl-5-oxofuran-2-carbaldehyde has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other organic compounds. It is also used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. Additionally, it has been used as a fluorescent probe for the detection of metal ions in biological systems.

properties

CAS RN

118171-04-3

Product Name

2,4-Dimethyl-5-oxofuran-2-carbaldehyde

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

2,4-dimethyl-5-oxofuran-2-carbaldehyde

InChI

InChI=1S/C7H8O3/c1-5-3-7(2,4-8)10-6(5)9/h3-4H,1-2H3

InChI Key

WYHVYNKBPBYVHU-UHFFFAOYSA-N

SMILES

CC1=CC(OC1=O)(C)C=O

Canonical SMILES

CC1=CC(OC1=O)(C)C=O

synonyms

2-Furancarboxaldehyde, 2,5-dihydro-2,4-dimethyl-5-oxo- (9CI)

Origin of Product

United States

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